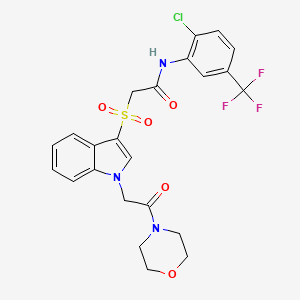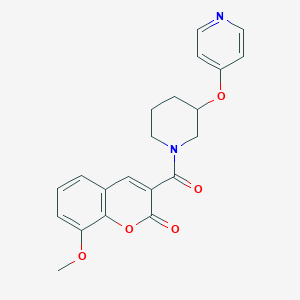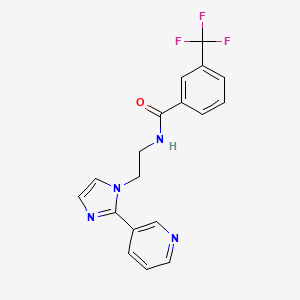![molecular formula C24H29N7 B2405082 11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 879581-04-1](/img/structure/B2405082.png)
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves multiple steps, including the formation of the core tricyclic structure and the subsequent functionalization of the molecule. The synthetic route typically starts with the preparation of the core tricyclic structure through a series of cyclization reactions. The functional groups are then introduced using various reagents and conditions, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific methods used in industrial production would depend on the desired application and the required purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a ligand for binding to specific biological targets, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
6,6′-Dimethyl-2,2′-bipyridyl: Commonly used as a ligand to form complexes with ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II).
Indole Derivatives: Compounds such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have shown biological potential.
Imidazole Containing Compounds: These compounds have shown good antimicrobial potential.
Uniqueness
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene is unique due to its complex tricyclic structure and the presence of multiple functional groups
Properties
IUPAC Name |
11,13-dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7/c1-5-7-19-15-21(30-12-10-29(11-13-30)20-9-6-8-17(3)25-20)31-24(27-19)22-16(2)14-18(4)26-23(22)28-31/h6,8-9,14-15H,5,7,10-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFHNZOKTLHSEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4CCN(CC4)C5=CC=CC(=N5)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
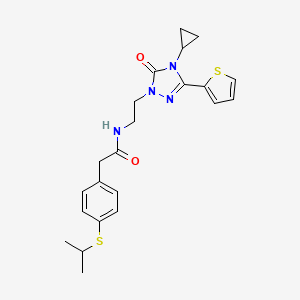
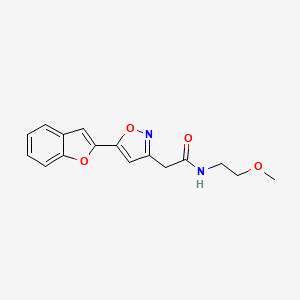
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)
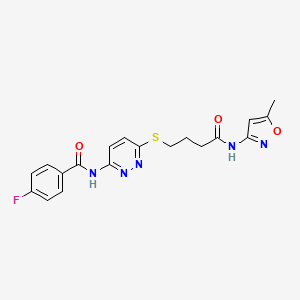
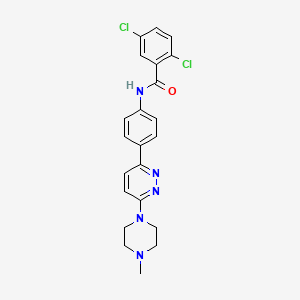
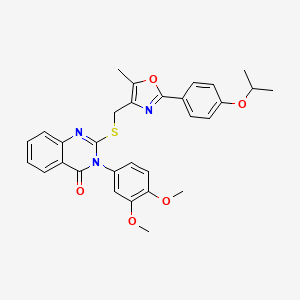
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)

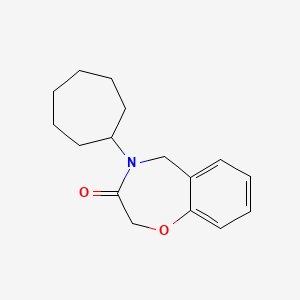
![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)
![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)
